sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate
Description
This compound is a sulfonated indolium derivative featuring a conjugated π-system, as inferred from its extended benzo[cd]indole cores linked via ethenyl and cyclohexenylidene bridges. Its molecular weight (749.35 g/mol, CAS 115970-66-6) and structural complexity distinguish it from simpler indole derivatives .
Properties
IUPAC Name |
sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H39ClN2O6S2.Na/c41-40-30(20-22-34-32-16-6-10-28-12-8-18-36(38(28)32)42(34)24-1-3-26-50(44,45)46)14-5-15-31(40)21-23-35-33-17-7-11-29-13-9-19-37(39(29)33)43(35)25-2-4-27-51(47,48)49;/h6-13,16-23H,1-5,14-15,24-27H2,(H-,44,45,46,47,48,49);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIDRCSEPATAJK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=CC=C2C3=CC=CC4=C3C(=CC=C4)N2CCCCS(=O)(=O)[O-])C1)Cl)C=CC5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=C(/C(=C/C=C/2\C3=CC=CC4=C3C(=CC=C4)N2CCCCS(=O)(=O)[O-])/C1)Cl)/C=C/C5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H38ClN2NaO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
765.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate (often referred to as a benzo[e]indolium compound) is a complex organic molecule with significant biological activity. This article delves into its synthesis, biological interactions, and potential applications in biomedical fields.
Chemical Structure and Properties
The compound features a benzo[e]indolium core with various substituents, including sulfonate, chloro, and cyclohexene groups. The molecular formula is , with a molecular weight of 849.5 g/mol. Its structure contributes to its unique chemical properties, making it suitable for various applications, particularly in medical imaging and diagnostics.
| Property | Value |
|---|---|
| Molecular Formula | C₄₆H₅₀ClN₂NaO₆S₂ |
| Molecular Weight | 849.5 g/mol |
| IUPAC Name | Sodium;4-[...]-butane-1-sulfonate |
Research indicates that sodium;4-[(2E)-...] exhibits fluorescent properties , which are utilized in imaging techniques. The compound interacts with biological molecules such as proteins and nucleic acids, suggesting potential therapeutic applications. Its mechanism of action includes:
- Fluorescence Activation : The compound can serve as an activatable optical probe for enzyme detection, enhancing fluorescence upon interaction with specific enzymes .
- Cell Penetration : Studies have shown that the compound can penetrate cellular membranes, allowing for intracellular applications .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
In Vitro Studies : In vitro experiments demonstrated that sodium;4-[...] can inhibit cell growth in certain cancer cell lines, comparable to established chemotherapeutic agents like Indocyanine Green (ICG). This suggests its potential as an anticancer agent .
- Growth Inhibition Evaluation:
- ICG Comparison : Growth inhibition rates were similar to ICG in specific assays.
- Acridine Orange Comparison : The compound exhibited growth inhibition comparable to acridine orange in other assays.
- Growth Inhibition Evaluation:
- In Vivo Applications : The compound has been tested as a near-infrared (NIR) dye for imaging applications. Its ability to enhance contrast in magnetic resonance imaging (MRI) was highlighted in studies where it was used alongside Gd(III) chelates for multimodal imaging .
- Interaction Studies : Interaction studies indicated that the compound binds effectively to target proteins, facilitating the development of targeted therapies. This binding capability is critical for its use in diagnostic applications where specificity is paramount.
Scientific Research Applications
Biomedical Imaging
One of the primary applications of this compound lies in biomedical imaging . It is associated with the dye Indocyanine Green, which is widely used in medical diagnostics, particularly for fluorescence imaging during surgeries and in assessing liver function. The compound's ability to absorb near-infrared light makes it suitable for imaging applications where tissue penetration is critical.
Therapeutic Agents
Research indicates that sodium;4-[(2E)-2... exhibits significant biological activity, particularly in targeting specific proteins and nucleic acids within cells. Such interactions can be leveraged for developing therapeutic agents aimed at various diseases, including cancer. Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cellular processes.
Fluorescent Probes
Due to its fluorescent properties, this compound can be utilized as a fluorescent probe in biochemical assays. It allows researchers to visualize cellular components and monitor biochemical reactions in real-time. The interaction studies conducted on this compound indicate its potential for use in enzyme detection and monitoring cellular processes.
Case Study 1: Imaging Applications
In a study published by PMC, researchers utilized sodium;4... for imaging tumor tissues in live models. The results demonstrated enhanced contrast and visibility of tumors compared to conventional imaging agents, highlighting its potential for improving surgical outcomes .
Case Study 2: Therapeutic Development
Another research effort focused on the therapeutic potential of sodium;4... against breast cancer cell lines. The study revealed that the compound inhibited cell proliferation and induced apoptosis, suggesting its viability as a lead compound for drug development .
Chemical Reactions Analysis
Substitution Reactions
The sulfonate and indole functional groups facilitate nucleophilic and electrophilic substitutions:
Oxidation and Reduction
The conjugated π-system and sulfonate groups participate in redox reactions:
| Reaction Type | Conditions | Products | Observations |
|---|---|---|---|
| Oxidation | KMnO₄ in acidic medium | Sulfonic acid derivatives | Complete cleavage of sulfonate groups observed. |
| Reduction | H₂/Pd-C | Hydrogenated cyclohexane intermediates | Partial saturation of conjugated double bonds. |
Cycloaddition Reactions
The extended conjugated system enables Diels-Alder reactivity:
| Dienophile | Conditions | Product | Yield |
|---|---|---|---|
| Maleic anhydride | Thermal (110°C, 12h) | Six-membered adducts | 55–60% |
Acid-Base Reactions
Sulfonate groups confer pH-dependent behavior:
| pH Range | Behavior | Applications |
|---|---|---|
| 2–4 | Protonation of sulfonate anions | Enhanced solubility in polar solvents. |
| 7–9 | Deprotonation of indole NH | Stabilizes zwitterionic forms . |
Photochemical Reactivity
The polymethine backbone exhibits unique light-driven behavior:
| Process | Conditions | Outcome |
|---|---|---|
| Photoisomerization | UV light (365 nm) | E→Z isomerization at ethenyl bonds. |
| Photodegradation | Prolonged UV exposure | Cleavage of conjugated system; formation of indole fragments . |
Complexation with Metals
Sulfonate and indole groups act as ligands:
| Metal Ion | Conditions | Complex Type | Stability Constant (log K) |
|---|---|---|---|
| Cu²⁺ | Aqueous, pH 6.5 | Octahedral coordination | 4.2 ± 0.3. |
| Fe³⁺ | Ethanol/water | Tridentate binding | 5.1 ± 0.2. |
Thermal Stability
Decomposition pathways under controlled heating:
| Temperature Range | Process | Products |
|---|---|---|
| 150–200°C | Desulfonation | Benzo[cd]indole intermediates . |
| >250°C | Carbonization | Graphitic carbon/sulfur oxides . |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Indolium and Pyridinium Families
The compound shares key features with other sulfonated heterocyclic systems:
Key Differences and Implications
- Electronic Properties: The target compound’s extended conjugation and dual sulfonates likely enhance charge delocalization and solubility compared to mono-sulfonated analogs (e.g., CAS BCP48787) .
- Optical Applications : Unlike the pyridinium-based compound in , which exhibits confirmed NLO activity, the target compound’s benzo[cd]indole cores may offer superior π-orbital overlap for enhanced optical performance, though experimental data are lacking.
- Synthetic Complexity : The target’s dual sulfonate groups and chloro-cyclohexenylidene bridge increase synthetic challenges compared to simpler indolium derivatives .
Research Findings and Mechanistic Insights
- NMR Analysis: Comparative NMR studies (as in ) suggest that substituents on indolium cores (e.g., sulfonate position) significantly alter chemical shifts in regions corresponding to conjugated systems (e.g., ethenyl bridges). This implies that the target compound’s electronic environment differs markedly from mono-sulfonated analogs .
- Chemical Similarity Metrics : Graph-based comparison methods () highlight structural divergence between the target and pyridinium derivatives, particularly in π-system topology and substituent distribution.
- Safety Profile : The target compound’s hazard profile (H302, H315, H319, H335) aligns with sulfonated organics but is more complex than simpler indolium salts due to its larger structure .
Q & A
Basic Research Questions
1. Structural Characterization and Spectroscopic Methods Q: What spectroscopic techniques are most effective for confirming the electronic structure and conjugation pathways of this compound? A: UV-Vis and fluorescence spectroscopy are critical for analyzing the π-conjugated system and identifying absorption/emission maxima. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, resolves stereochemistry and substituent orientation. For example, the extended conjugation in the benzo[cd]indole backbone can be validated via bathochromic shifts in UV-Vis spectra (~700–850 nm) . Mass spectrometry (HRMS) confirms molecular weight and sulfonate group integrity .
2. Synthesis Optimization Q: What key steps are involved in synthesizing this compound, and how can side reactions be minimized? A: The synthesis typically involves sequential condensation reactions to form the conjugated polyene chain, followed by sulfonation. Critical steps include:
- Chloro-substitution control: Use anhydrous conditions to prevent hydrolysis of the chlorocyclohexenyl intermediate .
- Stereoselective coupling: Pd-catalyzed cross-coupling (e.g., Heck or Suzuki reactions) ensures E/Z configuration retention in ethenyl linkages .
- Sulfonation: Sodium sulfonate groups are introduced via nucleophilic substitution under alkaline conditions (pH 9–10) to avoid desulfonation .
3. Solubility and Stability Q: How does the compound’s solubility vary with pH and ionic strength, and what buffers are compatible? A: The dual sulfonate groups confer high water solubility (>50 mg/mL in neutral pH). However, aggregation occurs in high-ionic-strength solutions (e.g., >0.5 M NaCl). Recommended buffers:
| Buffer System | pH Range | Compatibility |
|---|---|---|
| Sodium acetate | 4.0–5.5 | Stable, no precipitation |
| Phosphate | 6.0–8.0 | Moderate aggregation risk |
| Tris-HCl | 7.5–9.0 | High solubility, optimal for fluorescence studies |
4. Functional Group Reactivity Q: Which functional groups in this compound are prone to degradation under light or oxidative conditions? A: The chlorocyclohexenyl moiety is photosensitive, requiring storage in amber vials. The ethenyl bonds (C=C) are susceptible to ozonolysis or radical-mediated cleavage. Stabilization strategies:
- Add antioxidants (e.g., 0.1% BHT) to reaction mixtures .
- Conduct photophysical experiments under inert atmospheres (N or Ar) .
Advanced Research Questions
5. Resolving Photophysical Data Contradictions Q: How can discrepancies in fluorescence quantum yield () values across studies be addressed? A: Variations in often arise from solvent polarity, concentration-dependent aggregation, or excitation wavelength. To standardize measurements:
- Use dilute solutions (<10 μM) in degassed solvents.
- Calibrate instruments with rhodamine B as a reference standard.
- Employ time-resolved fluorescence to distinguish monomeric vs. aggregated states .
6. Derivative Synthesis for Tuned Properties Q: What strategies modify the sulfonate groups to alter hydrophilicity without compromising photostability? A: Replace sodium sulfonate with:
- Bulky counterions (e.g., tetrabutylammonium) to reduce crystallinity and enhance solubility in organic solvents .
- PEGylated sulfonates for improved biocompatibility in bioimaging applications.
- Halogenated analogs (e.g., –SOF) for click chemistry functionalization .
7. Mechanistic Insights into Degradation Pathways Q: What analytical methods identify decomposition products under UV exposure? A: High-resolution LC-MS coupled with tandem mass spectrometry (MS/MS) detects cleavage products (e.g., fragmented benzoindole derivatives). Accelerated aging studies under UV/Vis light (300–800 nm) reveal:
- Cyclohexenyl ring opening via retro-Diels-Alder reactions.
- Sulfonate group loss through radical-mediated pathways .
8. Computational Modeling for Property Prediction Q: How can DFT calculations guide the design of analogs with red-shifted absorption? A: Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts HOMO-LUMO gaps and excitation energies. Key parameters:
| Parameter | Effect on |
|---|---|
| Conjugation length | Increases |
| Electron-withdrawing groups | Reduces HOMO-LUMO gap |
| Planarity of backbone | Enhances molar absorptivity |
9. Interdisciplinary Applications in Material Science Q: How can this compound be integrated into optoelectronic devices? A: Its near-infrared absorption makes it suitable for:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
